5-Methylidenehept-3-en-2-one

Description

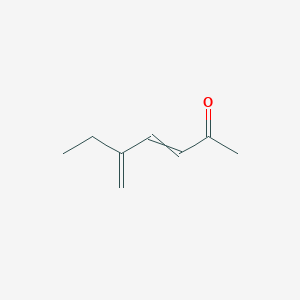

Structure

2D Structure

3D Structure

Properties

CAS No. |

62209-75-0 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

5-methylidenehept-3-en-2-one |

InChI |

InChI=1S/C8H12O/c1-4-7(2)5-6-8(3)9/h5-6H,2,4H2,1,3H3 |

InChI Key |

LFFJNPSTVBKEDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)C=CC(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methylidenehept 3 En 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering profound insights into the molecular framework, connectivity, and spatial arrangement of atoms. For 5-Methylidenehept-3-en-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is indispensable for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Constant Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the coupling constant (J) reveals the number and geometric relationship of neighboring protons.

In this compound, the protons on the sp² hybridized carbons of the methylidene and the conjugated enone system are expected to resonate at lower fields (higher ppm values) compared to those on sp³ hybridized carbons, due to deshielding effects. fiveable.melibretexts.org The acetyl protons (H-1) are anticipated to appear as a singlet in the range of δ 2.0-2.4 ppm, a characteristic region for methyl ketones. libretexts.orglibretexts.org The vinyl proton at C-3 (H-3) would likely be observed as a doublet around δ 6.0-6.5 ppm, with its chemical shift influenced by the conjugation to the carbonyl group. fiveable.mestackexchange.com The protons of the exocyclic methylidene group at C-5 (H-8) are expected to appear as two distinct singlets in the range of δ 4.5-5.5 ppm.

The allylic protons at C-6 (H-6) would likely be a quartet around δ 2.2-2.8 ppm, coupled to the methyl protons at C-7. The terminal methyl protons (H-7) would appear as a triplet in the upfield region, typically around δ 1.0-1.2 ppm. Long-range coupling, although weak, might be observed between the vinyl proton (H-3) and the allylic protons (H-6). organicchemistrydata.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 2.25 | s | - |

| H-3 | 6.15 | d | ~10 |

| H-4 | 7.05 | d | ~10 |

| H-6 | 2.40 | q | ~7.5 |

| H-7 | 1.15 | t | ~7.5 |

| H-8a | 5.10 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Hybridization States

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts are indicative of the hybridization state and the electronic environment of each carbon atom. libretexts.orgpressbooks.pub

For this compound, the carbonyl carbon (C-2) is expected to have the most downfield chemical shift, typically in the range of δ 195-200 ppm for α,β-unsaturated ketones. pressbooks.publibretexts.org The sp² carbons of the enone and methylidene groups (C-3, C-4, C-5, and C-8) will resonate in the olefinic region (δ 120-150 ppm). mdpi.comorganicchemistrydata.org The carbon of the methylidene group (C-8) is expected around δ 115-125 ppm, while the quaternary carbon to which it is attached (C-5) would be further downfield. mdpi.com The sp³ hybridized carbons of the acetyl group (C-1) and the ethyl group (C-6 and C-7) will appear at higher fields. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 27.0 |

| C-2 | 198.5 |

| C-3 | 132.0 |

| C-4 | 145.0 |

| C-5 | 148.0 |

| C-6 | 29.0 |

| C-7 | 12.5 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are crucial for establishing the complete and unambiguous structure of this compound by revealing through-bond and through-space correlations. biointerfaceresearch.commdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the vinyl proton H-3 and the vinyl proton H-4, confirming their vicinal relationship. It would also show a correlation between the allylic protons H-6 and the methyl protons H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. jmcs.org.mx The HSQC spectrum would allow for the direct assignment of each protonated carbon by linking the signals in the ¹H and ¹³C NMR spectra. For example, it would show a correlation between the proton signal at δ ~2.25 ppm and the carbon signal at δ ~27.0 ppm, confirming the assignment of the acetyl group (C-1/H-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is vital for connecting the different fragments of the molecule. ustc.edu.cnmdpi.com For instance, an HMBC spectrum would show a correlation from the acetyl protons (H-1) to the carbonyl carbon (C-2) and the vinyl carbon (C-3). It would also be critical in confirming the position of the methylidene group by showing correlations from the methylidene protons (H-8) to C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the stereochemistry and conformation of the molecule. biointerfaceresearch.com In this compound, a NOESY spectrum could, for example, show a spatial correlation between one of the methylidene protons (H-8) and the protons of the ethyl group (H-6), which would help to define the preferred conformation around the C5-C6 bond.

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the conjugated system.

Infrared (IR) Spectroscopy for Carbonyl and Alkene Characteristic Frequencies

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The position of the absorption bands is characteristic of specific functional groups.

For this compound, the most prominent absorption would be the C=O stretching vibration of the ketone. Due to conjugation with the C=C double bond, this band is expected to appear at a lower wavenumber (around 1665-1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). libretexts.orglibretexts.org The C=C stretching vibrations of the conjugated system and the exocyclic methylidene group would likely appear in the region of 1600-1650 cm⁻¹. amazonaws.comnist.gov The sp² C-H stretching of the vinyl and methylidene protons would be observed just above 3000 cm⁻¹, while the sp³ C-H stretching of the methyl and ethyl groups would appear just below 3000 cm⁻¹. uomustansiriyah.edu.iq

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (conjugated ketone) | 1675 - 1690 |

| C=C (conjugated alkene) | 1620 - 1640 |

| C=C (methylidene) | 1645 - 1655 |

| =C-H (sp²) | 3010 - 3090 |

Raman Spectroscopy for Vibrational Modes of the Conjugated System and Methylidene Group

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. It is particularly sensitive to the vibrations of non-polar bonds and symmetrical systems. renishaw.com

In the Raman spectrum of this compound, the C=C stretching vibrations of the conjugated system are expected to show strong signals. rsc.orgacs.org The symmetrical stretching of the conjugated diene-like system can lead to intense Raman bands, often more so than in the IR spectrum. researchgate.net The methylidene group's C=C stretching vibration would also be Raman active. The relative intensities of the C=O and C=C stretching bands in the Raman spectrum can provide information about the conformation of the molecule. rsc.org

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| C=O Stretch | 1670 - 1685 |

| C=C Stretch (conjugated system) | 1610 - 1630 (strong) |

| C=C Stretch (methylidene) | 1640 - 1650 |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. For this compound, with a nominal mass of 124 amu, HRMS can distinguish it from other isobaric compounds.

The molecular formula of this compound is C8H12O. The exact mass can be calculated by summing the precise masses of its constituent atoms.

| Element | Number of Atoms | Exact Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 124.088815 |

An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak [M]+• or a protonated molecule [M+H]+ very close to this calculated value, confirming the elemental composition. For instance, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be suitable for this purpose. researchgate.netnih.gov The high mass accuracy of these instruments allows for the confident differentiation from other isomers or near-isobaric compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by isolating a precursor ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions provide detailed information about the connectivity of atoms within the molecule. For this compound, the fragmentation patterns of α,β-unsaturated ketones are well-documented and can be predicted. nih.govlibretexts.org

Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. libretexts.org For this compound, the following fragmentation patterns can be anticipated:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This can lead to the formation of an acylium ion.

Loss of the ethyl group (C2H5•) would result in a fragment with m/z 95.

Loss of the methyl group (CH3•) is also possible, yielding a fragment at m/z 109.

Cleavage at the double bond: Fragmentation can also occur at the C-C bonds of the conjugated system.

McLafferty Rearrangement: While less likely due to the lack of a γ-hydrogen on an sp3 carbon, related rearrangements could occur.

A hypothetical MS/MS fragmentation table for the molecular ion of this compound (precursor ion m/z 124) is presented below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 124 | 109 | CH3• | α-cleavage |

| 124 | 95 | C2H5• | α-cleavage |

| 124 | 81 | C3H7• | Cleavage of the propyl group |

| 124 | 67 | C4H9• | Cleavage related to the heptene (B3026448) chain |

| 124 | 43 | C5H7O• | Acylium ion [CH3CO]+ |

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the positions of the methyl, ethyl, and methylidene groups relative to the ketone functionality. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly informative for compounds containing conjugated π-systems, such as this compound. youtube.com The key absorption bands provide insight into the electronic structure and the extent of conjugation. youtube.com

For α,β-unsaturated ketones, two characteristic electronic transitions are typically observed:

π → π* transition: This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The wavelength of maximum absorption (λmax) for this transition is sensitive to the extent of conjugation and the substitution pattern. youtube.com

n → π* transition: This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from the oxygen atom's lone pair) to a π* antibonding orbital. youtube.com

The Woodward-Fieser rules can be used to predict the λmax for the π → π* transition in conjugated enones. jove.comntu.edu.sglibretexts.org For an acyclic α,β-unsaturated ketone, the base value is 215 nm. jove.comuobasrah.edu.iq Contributions from substituents are then added to this base value.

| Structural Feature | Contribution to λmax (nm) |

| Acyclic enone base value | 215 |

| α-alkyl substituent | +10 |

| β-alkyl substituent | +12 |

| Exocyclic double bond | +5 |

| Double bond extending conjugation | +30 |

For this compound, which is an acyclic enone, we can estimate the λmax:

Base value: 215 nm

One β-substituent (the ethyl group at C4): +12 nm

The methylidene group at C5 extends the conjugation. The effect of a methylidene group can be approximated as an additional double bond extending conjugation, which adds approximately 30 nm.

Predicted λmax = 215 + 12 + 30 = 257 nm

An experimental UV-Vis spectrum of this compound would be expected to show a strong absorption peak around this predicted wavelength. The weaker n → π* transition would be expected at a longer wavelength, typically in the range of 310-330 nm. youtube.com

Chemometric and Multivariate Data Analysis Approaches in Spectroscopic Characterization

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In the context of spectroscopic characterization, chemometric techniques can be applied to analyze complex datasets, such as those obtained from multiple spectroscopic measurements or from the analysis of mixtures containing the target compound. researchgate.net

For the characterization of this compound, especially if it is part of a complex mixture of isomers or related compounds, chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be highly valuable. mdpi.com

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that can be used to visualize the similarities and differences between samples based on their spectroscopic profiles. mdpi.com For example, if a synthesis produces this compound along with other isomeric ketones, PCA of their GC-MS or LC-MS data could reveal clusters corresponding to each isomer, aiding in their identification and differentiation. researchgate.netresearchgate.net

Partial Least Squares (PLS) Regression: PLS is a supervised method that can be used to build a predictive model relating spectroscopic data to a specific property of the samples, such as the concentration of this compound. mdpi.com A calibration model would be built using samples with known concentrations of the compound and their corresponding spectra (e.g., UV-Vis or IR). This model could then be used to predict the concentration of this compound in unknown samples.

The application of these multivariate data analysis techniques allows for a more robust and comprehensive characterization of this compound, particularly in complex matrices where traditional univariate analysis may be insufficient. spectroscopyonline.com

Synthetic Strategies and Mechanistic Investigations of 5 Methylidenehept 3 En 2 One and Its Derivatives

Retrosynthetic Analysis of the 5-Methylidenehept-3-en-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org This process helps in designing a viable synthetic route. ub.edu For this compound, the analysis reveals key disconnections that simplify the structure.

The primary disconnection breaks the C4-C5 bond, suggesting an aldol-type condensation or a related carbon-carbon bond-forming reaction. This disconnection leads to two simpler fragments: a four-carbon α,β-unsaturated ketone precursor and a three-carbon fragment that can introduce the methylidene group. Another strategic disconnection can be made at the C2-C3 double bond, which points towards olefination reactions like the Horner-Wadsworth-Emmons reaction. organic-chemistry.org A functional group interconversion (FGI) approach might also be considered, where the ketone is introduced at a later stage of the synthesis.

Stereoselective and Regioselective Synthesis of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone is a crucial functional group, and its stereoselective synthesis is paramount. Several methods are available for this purpose.

One common approach is the aldol (B89426) condensation reaction between an aldehyde and a ketone, followed by dehydration. arkat-usa.org For instance, the reaction of propanal with acetone (B3395972) could theoretically yield the backbone of the target molecule. However, controlling the regioselectivity and avoiding self-condensation can be challenging. To overcome these issues, directed aldol reactions using pre-formed enolates or enol ethers are often employed.

The Horner-Wadsworth-Emmons reaction provides excellent control over the geometry of the double bond, typically favoring the (E)-isomer. oup.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.

Another powerful method is the palladium-catalyzed cross-coupling reaction of (E)-(2-bromoethenyl)diisopropoxyborane with organozinc reagents, which yields (E)-α,β-unsaturated ketones with high stereoselectivity. oup.com Cerium(III) chloride mediated addition of Grignard reagents to β-enamino ketones also offers a stereoselective route to α,β-unsaturated ketones. rsc.orgrsc.org

Methodologies for Introducing the Exocyclic Methylidene Group at C-5

The introduction of an exocyclic methylene (B1212753) group is a common synthetic challenge. Several reliable methods exist to achieve this transformation.

The Wittig reaction, using methylenetriphenylphosphorane, is a classic and widely used method for converting a ketone into an exocyclic double bond. A related and often more advantageous method is the Horner-Wadsworth-Emmons olefination, which uses a phosphonate (B1237965) reagent and generally offers milder reaction conditions and easier purification.

Another approach involves the elimination reaction of a suitable precursor. For example, a tertiary alcohol at C-5 can be dehydrated under acidic or basic conditions to form the exocyclic methylene. Alternatively, a β-halosulfone or a β-hydroxysilane can undergo elimination to generate the desired double bond. A method developed by Greene involves the formation of an α-carboxylic acid, followed by the addition of formaldehyde, decarboxylation, and condensation to install the methylene group. organic-chemistry.org

Development of Novel Catalytic Transformations for this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. semanticscholar.orgmdpi.com Both transition metal catalysis and organocatalysis have been instrumental in the synthesis of complex molecules. rsc.orgfrontiersin.org

Transition Metal-Catalyzed Approaches

Transition metals like palladium, rhodium, and copper are versatile catalysts for a wide range of organic transformations. nih.gov For the synthesis of α,β-unsaturated ketones, palladium-catalyzed coupling reactions are particularly effective. oup.com For instance, a Stille or Suzuki coupling could be envisioned to form the C4-C5 bond of the target molecule.

Gold-catalyzed hydration of alkynes is another powerful method for synthesizing ketones. acs.orgnih.gov A strategically placed alkyne in a precursor molecule could be hydrated to form the ketone functionality in this compound.

Iron-catalyzed conjugate reduction of exocyclic α,β-unsaturated ketones using polymethylhydrosiloxane (B1170920) (PMHS) has been established as an environmentally benign method. researchgate.net While this is a reduction, the reverse reaction, a dehydrogenation, could be a potential route if a suitable catalyst is developed.

| Catalyst System | Reactant A | Reactant B | Product | Yield (%) | Reference |

| Pd(PPh3)4 | (E)-(2-bromoethenyl)diisopropoxyborane | α-alkoxyalkenylzinc chloride | (E)-α,β-Unsaturated Ketone | Good | oup.com |

| CeCl3 | Grignard Reagent | β-enamino ketone | α,β-Unsaturated Ketone | - | rsc.org |

| Gold(I) catalyst | 1,4-Enyne | Water | 1,4,6-Tricarbonyl Compound | up to 95% | acs.orgnih.gov |

| FeCl3/PMHS | Exocyclic α,β-Unsaturated Ketone | - | α-Benzyl Cyclic Ketone | Excellent | researchgate.net |

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. thieme.dersc.org For the synthesis of α,β-unsaturated ketones, proline and its derivatives are often used to catalyze aldol reactions, providing access to chiral products with high enantioselectivity.

The Knoevenagel condensation, often catalyzed by amines like piperidine (B6355638) or β-alanine, is a reliable method for forming carbon-carbon double bonds in α,β-unsaturated systems. researchgate.netgla.ac.uk This approach could be used to construct the enone moiety of the target molecule.

Furthermore, organocatalytic methods have been developed for the conjugate addition to exocyclic α,β-unsaturated ketones, which could be relevant for the synthesis of derivatives of this compound. acs.org

| Organocatalyst | Reactant A | Reactant B | Reaction Type | Product | Reference |

| β-Alanine | β-keto acid | Aldehyde | Knoevenagel Condensation | (E)-α,β-Unsaturated Ketone | researchgate.net |

| Chiral Phase-Transfer Catalyst | Glycine imine | Exocyclic α,β-unsaturated ketone | Conjugate Addition | Polycyclic Imine | acs.org |

| Tetrahydrothiophene (THT) | Knoevenagel condensation product | - | Furan (B31954) and Epoxide Formation | Furan and Epoxide | gla.ac.uk |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing new synthetic methods. Kinetic studies, which measure the rate of a reaction under different conditions, can provide valuable information about the rate-determining step and the species involved in it.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for identifying reaction intermediates and products. For example, in situ NMR spectroscopy can be used to monitor the progress of a reaction and detect transient intermediates.

For the synthesis of this compound, mechanistic studies would focus on understanding the stereochemical and regiochemical outcomes of the key bond-forming reactions. For instance, in an aldol condensation, understanding the transition state geometry can explain the observed diastereoselectivity. Similarly, in a catalytic cycle, identifying the active catalytic species and the elementary steps (e.g., oxidative addition, reductive elimination) is essential for rational catalyst design.

Enantioselective Synthesis of Chiral Derivatives of this compound

Direct enantioselective synthetic routes to this compound are not yet established in the scientific literature. However, the structural motifs of a skipped diene and a β,γ-unsaturated ketone are present in a variety of molecules that have been synthesized enantioselectively. By examining these analogous systems, plausible and effective strategies for the asymmetric synthesis of chiral derivatives of this compound can be proposed. These approaches primarily rely on transition-metal catalysis, leveraging chiral ligands to induce stereoselectivity.

One of the most promising conceptual approaches involves the iridium-catalyzed allylic alkylation of a phosphonate, followed by a Horner-Wadsworth-Emmons olefination. This two-step sequence is a powerful method for constructing skipped dienes with an electron-withdrawing group, which is analogous to the ketone moiety in the target molecule. rsc.orgdigitellinc.com

A proposed reaction scheme would commence with the iridium-catalyzed enantioselective allylic alkylation of a suitable phosphonate, such as diethyl 2-oxopropylphosphonate, with an appropriate allylic carbonate. The resulting chiral phosphonate would then undergo an intramolecular Horner-Wadsworth-Emmons reaction to furnish the desired chiral this compound derivative. The enantioselectivity of the initial step is controlled by the chiral ligand coordinated to the iridium catalyst. Based on similar transformations, high enantiomeric excesses (er) can be anticipated. digitellinc.com

Table 1: Proposed Iridium-Catalyzed Enantioselective Synthesis of a Chiral Precursor to a this compound Derivative (Data is hypothetical based on analogous reactions)

| Entry | Allylic Carbonate | Chiral Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | er |

| 1 | tert-butyl (E)-pent-2-en-1-yl carbonate | (Sa,S,S)-L13 | [Ir(COD)Cl]2 | t-BuOK | CH2Cl2 | 50 | 48 | 85 | 98.5:1.5 |

| 2 | tert-butyl (E)-hex-2-en-1-yl carbonate | (Sa,S,S)-L13 | [Ir(COD)Cl]2 | t-BuOK | CH2Cl2 | 50 | 60 | 82 | 99:1 |

Another viable strategy is the copper-catalyzed enantioselective acylation of a 1,3-butadienyl silane (B1218182). This method has been successfully employed for the synthesis of a variety of (Z)- and (E)-β,γ-unsaturated ketones with excellent enantioselectivity. nih.gov The stereochemical outcome (Z or E) can be controlled by the nature of the silyl (B83357) group on the diene substrate.

For the synthesis of a chiral derivative of this compound, a specifically substituted 1,3-butadienyl silane would be reacted with acetyl fluoride (B91410) in the presence of a copper catalyst and a chiral ligand. The choice of a phenyldimethylsilyl or a triisopropylsilyl group on the diene would direct the formation of the Z- or E-isomer of the product, respectively.

Table 2: Proposed Copper-Catalyzed Enantioselective Synthesis of a this compound Derivative (Data is hypothetical based on analogous reactions)

| Entry | Diene | Acyl Fluoride | Chiral Ligand | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Isomer |

| 1 | (E)-buta-1,3-dien-1-yl(phenyl)dimethylsilane | Acetyl fluoride | (R)-DTBM-SEGPHOS | CuF2 | Toluene | 25 | 12 | 78 | 98 | Z |

| 2 | (E)-buta-1,3-dien-1-yltriisopropylsilane | Acetyl fluoride | (S)-Ph-BPE | CuF2 | Toluene | 25 | 12 | 81 | 97 | E |

A third potential route involves a palladium-catalyzed branch-selective allylic C-H alkylation of a 1,4-diene. This methodology allows for the direct formation of a C-C bond at a specific position of the diene, creating a chiral center with high enantiocontrol. researchgate.net To apply this to the synthesis of a chiral derivative of this compound, a suitable 1,4-diene could be reacted with a nucleophile, such as an enolate equivalent of acetone, in the presence of a palladium catalyst and a chiral phosphoramidite (B1245037) ligand.

The success of these proposed strategies hinges on the careful selection of starting materials, chiral ligands, and reaction conditions. The mechanistic pathways for these transformations are believed to involve the formation of chiral metal-allyl or metal-enolate intermediates, where the facial selectivity of the subsequent bond formation is dictated by the steric and electronic properties of the chiral ligand. Further research and experimental validation are necessary to realize the efficient and highly enantioselective synthesis of this compound and its derivatives.

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 5 Methylidenehept 3 En 2 One

Quantum Chemical Calculations (DFT, ab initio) for Geometry Optimization and Electronic Properties

No published research is available that specifically applies quantum chemical calculations such as Density Functional Theory (DFT) or ab initio methods to determine the optimized geometry and electronic properties of 5-Methylidenehept-3-en-2-one.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

A specific analysis of the Frontier Molecular Orbitals (HOMO and LUMO) for this compound has not been reported in the scientific literature.

Computational Studies of Reaction Mechanisms and Transition State Structures

There are no available computational studies detailing the reaction mechanisms or transition state structures involving this compound.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

A conformational analysis of this compound using molecular mechanics or molecular dynamics simulations is not found in the current body of scientific literature.

Prediction of Spectroscopic Parameters via Computational Methods

There is no documented research on the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound.

Reactivity Profiles and Derivatization Chemistry of 5 Methylidenehept 3 En 2 One

Nucleophilic and Electrophilic Additions to the α,β-Unsaturated Carbonyl System

The reactivity of 5-Methylidenehept-3-en-2-one towards nucleophiles is dictated by the presence of two key electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4) of the α,β-unsaturated system. This allows for two primary modes of nucleophilic attack: direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition or Michael addition) to the β-position. chemicalbook.comdntb.gov.ua

The competition between these two pathways is influenced by several factors, including the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, leading to the formation of tertiary alcohols. chemicalbook.com In contrast, softer nucleophiles, like cuprates (Gilman reagents), enamines, and enolates, preferentially undergo 1,4-addition. chemicalbook.comlibretexts.org This reaction results in the formation of a new carbon-carbon bond at the C4 position, generating a new enolate intermediate which is subsequently protonated.

Electrophilic additions to the extended π-system of this compound are also possible. For instance, the reaction with halogens or hydrohalic acids could potentially lead to a variety of addition products, with the regioselectivity being governed by the stability of the resulting carbocationic intermediates.

| Reaction Type | Reagent Class | Typical Product |

| 1,2-Nucleophilic Addition | Grignard Reagents (e.g., RMgX) | Tertiary Alcohol |

| 1,4-Nucleophilic Addition (Michael Addition) | Gilman Reagents (e.g., R₂CuLi) | β-Substituted Ketone |

| Electrophilic Addition | Halogens (e.g., Br₂) | Dihalo- or Tetrahalo-adducts |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The conjugated diene and dienophile moieties within this compound make it a versatile substrate for cycloaddition reactions.

The electron-withdrawing nature of the acetyl group activates the C3-C4 double bond for Diels-Alder reactions, where this compound acts as a dienophile. Reaction with an electron-rich diene would be expected to yield a cyclohexene (B86901) derivative. The regioselectivity of this [4+2] cycloaddition is governed by the electronic and steric properties of the reacting partners. For cross-conjugated dienones, the reactivity is influenced by the substitution pattern on the diene system. capes.gov.bracs.orgacs.org

The cross-conjugated diene system (C3-C5-methylidene) can also participate as the 4π component in a Diels-Alder reaction with a suitable dienophile. The presence of the electron-withdrawing ketone group can influence the diene's reactivity and the stereochemical outcome of the cycloaddition. In some cases, cross-conjugated dienones have been shown to undergo anionic Diels-Alder reactions where an in-situ generated dienolate acts as the electron-rich diene. nih.gov Furthermore, the extended conjugation could potentially allow it to act as a 6π component in higher-order cycloadditions, though such reactions are less common.

| Role of this compound | Reactant Partner | Expected Product |

| Dienophile | Electron-rich diene (e.g., 1,3-butadiene) | Substituted cyclohexene |

| Diene | Electron-deficient alkene (e.g., maleic anhydride) | Substituted cyclohexene |

Pericyclic Rearrangements and Sigmatropic Shifts

The unsaturated framework of this compound and its derivatives is amenable to various pericyclic rearrangements. A notable example is the Nazarov cyclization, an electrocyclic reaction of divinyl ketones to form cyclopentenones. wikipedia.org While this compound is not a divinyl ketone itself, it can be a precursor to substrates for such reactions.

Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are also conceivable for derivatives of this compound. mdpi.com For instance, a Claisen rearrangement could occur in an allyl vinyl ether derivative formed at the C2 position. capes.gov.br These rearrangements are powerful tools for carbon-carbon bond formation and can proceed with high stereoselectivity. harvard.edu

Metal-Catalyzed Cross-Coupling Reactions at Vinylic Positions

The vinylic positions within this compound (C3, C4, and the methylidene carbon) can be functionalized through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Stille couplings are particularly relevant. wikipedia.orgrsc.orglibretexts.org

For a Suzuki-Miyaura coupling, the vinylic positions would first need to be converted to a suitable derivative, such as a vinyl halide or triflate. Reaction with an organoboron compound in the presence of a palladium catalyst would then form a new carbon-carbon bond. harvard.edunih.gov The Heck reaction, on the other hand, could directly couple the vinyl group with an aryl or vinyl halide. The regioselectivity of these couplings would be a key consideration in synthetic applications.

| Reaction | Reactant Partner | Catalyst | Potential Product |

| Suzuki-Miyaura | Organoboron compound | Palladium complex | Substituted diene or triene |

| Heck | Aryl/Vinyl halide | Palladium complex | Arylated/Vinylated derivative |

| Stille | Organostannane | Palladium complex | Substituted diene or triene |

Selective Reduction and Oxidation Pathways of the Ketone and Alkene Functionalities

The multiple functional groups in this compound allow for a range of selective reduction and oxidation reactions.

Selective Reductions: The ketone and the carbon-carbon double bonds can be selectively reduced under different conditions.

1,2-Reduction of the Ketone: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) can selectively reduce the carbonyl group to an alcohol, leaving the double bonds intact. nih.govnih.gov

Conjugate Reduction: Catalytic hydrogenation using specific catalysts, such as those based on rhodium or iridium, can selectively reduce the conjugated C=C bond. beilstein-journals.org Trialkylsilanes in the presence of a Lewis acid have also been used for the conjugate reduction of enones. nih.gov

Complete Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions would likely reduce both the ketone and the double bonds.

Selective Oxidations: The alkene moieties are susceptible to oxidation, leading to a variety of products.

Epoxidation: The electron-deficient C3-C4 double bond can be epoxidized using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions. thieme-connect.de The more electron-rich C5-methylidene double bond could potentially be epoxidized with peroxy acids. The diastereoselectivity of these epoxidations can often be controlled by the choice of reagents and reaction conditions. encyclopedia.puborganic-chemistry.orgmdpi.com

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) would likely cleave the carbon-carbon double bonds, leading to smaller carbonyl-containing fragments.

| Transformation | Reagent | Primary Product |

| Selective Ketone Reduction | NaBH₄, CeCl₃ | 5-Methylidenehept-3-en-2-ol |

| Conjugate Reduction | H₂, Rh catalyst | 5-Methylideneheptan-2-one |

| Selective Epoxidation | H₂O₂, base | 3,4-Epoxy-5-methylideneheptan-2-one |

Applications of 5 Methylidenehept 3 En 2 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites within 5-Methylidenehept-3-en-2-one allows chemists to selectively engage different parts of the molecule to build molecular complexity. Its utility as a precursor stems from its predictable reactivity in fundamental carbon-carbon bond-forming reactions.

One of the most prominent applications is its role as the 4π-component in Diels-Alder reactions . The 1,3-diene system readily reacts with various dienophiles to construct substituted cyclohexene (B86901) rings, which are core structures in numerous larger molecules. The substitution pattern on the resulting adduct is well-defined by the principles of cycloaddition, providing a high degree of regiochemical control.

Another key transformation is the Michael (1,4-conjugate) addition to the α,β-unsaturated ketone system. A wide range of soft nucleophiles, such as organocuprates, stabilized enolates, and thiols, can be added to the C-4 position. This reaction is a powerful tool for introducing new substituents and creating stereocenters, especially when performed under asymmetric catalysis. The resulting enolate intermediate can be trapped to generate further complexity in a tandem reaction sequence.

The following interactive table summarizes representative transformations where this compound acts as a precursor.

| Reaction Type | Reagent/Dienophile | Key Transformation | Resulting Molecular Scaffold |

|---|---|---|---|

| [4+2] Diels-Alder Cycloaddition | Maleic Anhydride | Formation of a bicyclic system via cycloaddition across the diene. | Substituted cyclohexene anhydride |

| [4+2] Diels-Alder Cycloaddition | Methyl Acrylate | Regioselective formation of a six-membered ring. | 4-Acetyl-4-methyl-cyclohex-1-enecarboxylate |

| Michael (1,4-Conjugate) Addition | Lithium Dimethylcuprate (Me₂CuLi) | Addition of a methyl group to the β-carbon of the enone system. | 4,5-Dimethylhept-5-en-2-one |

| Michael (1,4-Conjugate) Addition | Diethyl Malonate (with base) | Addition of a malonate nucleophile to the β-carbon. | Functionalized heptanone derivative |

Role in the Construction of Natural Product Cores

The ability of this compound to form cyclic structures with defined stereochemistry makes it an attractive starting point for the synthesis of natural products. Its framework can be found embedded within various terpenoid and polyketide skeletons. Synthetic strategies often leverage the dienone to execute a key ring-forming reaction that establishes the core of the target molecule.

For instance, in the approach to certain sesquiterpenoids, an intramolecular variant of the Diels-Alder reaction can be employed. By attaching a dienophile-containing chain to the acetyl group of the dienone, a subsequent thermal or Lewis acid-catalyzed cyclization can generate complex, fused bicyclic systems in a single, highly efficient step.

Furthermore, the cross-conjugated system is a classic substrate for the Nazarov cyclization , a 4π-electrocyclic reaction that converts divinyl ketones into cyclopentenone rings. Under acidic conditions (protic or Lewis acids), this compound can cyclize to form a 4,5-dimethylcyclopent-2-en-1-one derivative. This transformation is particularly valuable for building five-membered rings, which are prevalent in natural products like prostaglandins (B1171923) and jasmones. The stereochemical outcome of this cyclization can often be controlled by the choice of catalyst and reaction conditions.

Intermediate in the Preparation of Heterocyclic Scaffolds

Beyond carbocyclic systems, this compound is a powerful intermediate for synthesizing heterocycles—cyclic compounds containing atoms such as nitrogen, oxygen, or sulfur. The ketone and the conjugated double bonds provide multiple reaction sites for the incorporation of heteroatoms.

The reaction of the enone system with binucleophiles is a common strategy. For example, reaction with hydrazine or its derivatives leads to the formation of pyridazine (B1198779) or dihydropyridazine (B8628806) rings. This process typically involves an initial Michael addition of one nitrogen atom, followed by intramolecular cyclization and condensation. Similarly, reaction with hydroxylamine can yield isoxazoline (B3343090) derivatives.

The synthesis of oxygen-containing heterocycles is also well-established. For example, an epoxidation of the more electron-rich double bond (C5-C8) followed by acid-catalyzed rearrangement can lead to furan (B31954) or dihydrofuran derivatives. Alternatively, a Michael addition followed by an intramolecular aldol-type reaction can be designed to produce substituted dihydropyrans.

The following table details examples of heterocyclic syntheses using this compound.

| Reagent(s) | Reaction Pathway | Resulting Heterocyclic Class |

|---|---|---|

| Hydrazine (H₂NNH₂) | Michael addition followed by intramolecular cyclization/condensation. | Substituted Pyridazine |

| Hydroxylamine (NH₂OH) | Conjugate addition of the nitrogen atom followed by cyclization. | Substituted Isoxazoline |

| Guanidine | Condensation reaction involving the enone system. | Substituted Pyrimidine |

| β-Ketoester (e.g., Ethyl Acetoacetate) | Michael addition followed by intramolecular cyclization (e.g., Hantzsch-type). | Substituted Dihydropyran |

Development of New Synthetic Methodologies Using this compound as a Model Substrate

Due to its well-defined and challenging structure, this compound is frequently used as a benchmark substrate to test the scope and limitations of new synthetic methods. Its cross-conjugated system presents a challenge for selectivity: a new catalyst or reagent must be able to differentiate between the 1,3-diene and the α,β-unsaturated ketone, or between the two double bonds for reactions like hydrogenation or epoxidation.

A prominent area where it serves as a model is in the development of catalytic asymmetric conjugate addition reactions . Research groups developing new chiral ligands for metals like copper, rhodium, or palladium often test their systems on a panel of substrates, with this compound included to probe reactivity and enantioselectivity on a non-symmetrical dienone. High yields and high enantiomeric excess (e.e.) values for the reaction on this substrate are considered strong indicators of a robust catalytic system.

Similarly, in the study of new pericyclic reaction catalysts or conditions, this compound is an ideal test case. For example, a new Lewis acid catalyst designed to lower the activation energy of a Diels-Alder or Nazarov cyclization would be evaluated using this compound to determine its efficacy in promoting the desired transformation over potential side reactions.

The table below presents hypothetical but representative data from such methodological studies.

| New Methodology Investigated | Catalyst / Reagent System | Observed Transformation | Reported Result (Yield / Selectivity) |

|---|---|---|---|

| Asymmetric 1,4-Conjugate Addition of Arylboronic Acids | Chiral Rhodium(I)-Diene Complex | Addition of phenyl group to C-4. | 92% Yield, 95% e.e. |

| Lewis Acid-Catalyzed Nazarov Cyclization | Scandium(III) Triflate (Sc(OTf)₃) | 4π-electrocyclization to form a cyclopentenone. | 85% Yield |

| Selective Hydrogenation | Pd/C with quinoline (B57606) additive | Reduction of the C3=C4 double bond. | >90% Yield, >98% selectivity for 1,4-reduction |

| Organocatalytic Epoxidation | Chiral Ketone Catalyst (e.g., Shi catalyst) | Epoxidation of the C3=C4 double bond. | 78% Yield, 88% e.e. |

Future Research Directions and Emerging Trends in the Study of 5 Methylidenehept 3 En 2 One

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The future synthesis of 5-Methylidenehept-3-en-2-one will likely be guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. acs.orgepa.gov A key focus will be the development of synthetic pathways with high atom economy, moving away from classical stoichiometric reactions towards more efficient catalytic methods.

One potential green approach could involve a tandem catalytic reaction from simple, readily available starting materials. For instance, a process could be envisioned starting from acetone (B3395972), formaldehyde, and propyne, utilizing catalytic methods to construct the carbon skeleton in a convergent manner. This would stand in contrast to a hypothetical traditional synthesis that might involve multiple steps of protection, activation, and deprotection, generating significant waste.

Table 1: Comparison of Hypothetical Synthetic Routes to this compound

| Metric | Hypothetical Traditional Route (e.g., Grignard-based) | Proposed Green Catalytic Route |

| Starting Materials | Multi-step from halogenated precursors and organometallics | Acetone, formaldehyde, propyne |

| Key Transformations | Grignard reaction, oxidation, Wittig reaction | Tandem aldol (B89426) condensation, alkyne functionalization, isomerization |

| Atom Economy | Low to moderate | High |

| Catalysis vs. Stoichiometry | Primarily stoichiometric reagents | Primarily catalytic reagents |

| Solvent Use | Use of volatile organic compounds (VOCs) | Potential for aqueous or solvent-free conditions |

| Environmental (E)-Factor | High (significant waste generation) | Low (minimal waste) |

Further research in this area would focus on utilizing renewable feedstocks. For example, bio-based platform chemicals could potentially be converted into precursors for the synthesis of this compound, further enhancing the sustainability of its production. The application of quantitative tools like the DOZN™ green chemistry evaluator could be used to assess and compare the greenness of different synthetic routes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis and study of novel compounds like this compound. wikipedia.org These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing the reactivity of this highly conjugated system and minimizing the formation of byproducts. beilstein-journals.org

An automated flow synthesis setup could enable the rapid optimization of reaction conditions for the production of this compound. By systematically varying parameters, a large experimental space can be explored in a short period, accelerating the discovery of optimal synthetic protocols. rsc.org This is particularly advantageous for multistep syntheses, where intermediates can be generated and used in situ, avoiding costly and time-consuming purification steps.

Table 2: Hypothetical Automated Flow Synthesis Workflow for this compound

| Step | Description | Technology | Potential Advantages |

| 1. Reagent Introduction | Precise pumping of starting materials and catalysts into the flow reactor. | Syringe pumps or mass flow controllers | Accurate stoichiometry, reduced human error. |

| 2. Reaction | Continuous reaction in a heated or cooled microreactor. | Microfluidic chip or packed-bed reactor | Enhanced heat and mass transfer, improved safety for exothermic reactions. |

| 3. In-line Analysis | Real-time monitoring of the reaction progress. | Integrated spectroscopic techniques (e.g., IR, NMR) | Rapid feedback for optimization, immediate detection of issues. |

| 4. Quenching/Workup | Introduction of a quenching agent to stop the reaction. | Automated liquid handling | Controlled and reproducible workup. |

| 5. Purification | Continuous purification of the product stream. | In-line chromatography or liquid-liquid extraction | Integrated process, reduced manual handling. |

The use of automated platforms can also enhance safety, which is a key aspect of green chemistry's 12th principle. acs.orgsynplechem.com By enclosing the reactions within a closed system, operator exposure to potentially hazardous reagents and intermediates is minimized.

Discovery of Novel Reactivity and Transformation Pathways

The unique electronic structure of this compound, characterized by a cross-conjugated system of double bonds, suggests a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel chemical transformations that take advantage of this functionality.

The presence of multiple electrophilic and nucleophilic sites could allow for a variety of selective reactions. For example, the compound could serve as a versatile building block in multicomponent reactions, allowing for the rapid construction of complex molecular architectures. Its diene-like character also suggests potential for participation in various pericyclic reactions, such as Diels-Alder cycloadditions, leading to the formation of cyclic compounds with high stereocontrol.

Table 3: Potential Novel Transformations of this compound

| Reaction Type | Potential Reagents | Expected Product Class |

| Tandem Conjugate Addition | Two different nucleophiles | Highly functionalized acyclic ketones |

| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient or electron-rich dienophiles | Substituted cyclohexene (B86901) derivatives |

| Pauson-Khand Reaction | Alkyne, dicobalt octacarbonyl | Bicyclic cyclopentenones |

| Asymmetric Epoxidation | Chiral catalyst and oxidant | Chiral epoxy ketones |

| Reductive Amination | Amine, reducing agent | Unsaturated amines synplechem.com |

Investigating these and other potential transformations will not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the reactivity of cross-conjugated systems in general.

Development of Advanced Catalytic Systems for Selective Conversions

The multifunctionality of this compound presents a significant challenge and opportunity for the development of advanced catalytic systems. The key to unlocking its synthetic potential will be the ability to selectively target one of its reactive sites in the presence of others. Future research is expected to focus on the design and application of chemo-, regio-, and stereoselective catalysts.

Organocatalysis, for instance, could offer a powerful tool for the asymmetric functionalization of the enone moiety. Chiral amines or phosphoric acids could catalyze enantioselective conjugate additions, while chiral epoxidation catalysts could introduce stereocenters at the double bonds.

Transition metal catalysis will also play a crucial role. For example, palladium or rhodium catalysts could be developed for selective hydrogenations of one double bond over the other, or for cross-coupling reactions at specific positions. mdpi.com Biocatalysis, using enzymes such as ene-reductases or ketoreductases, could provide a highly selective and environmentally friendly means of transforming this compound into valuable chiral building blocks. google.com

Table 4: Potential Catalytic Systems for the Selective Transformation of this compound

| Catalyst Type | Example | Potential Transformation | Selectivity Goal |

| Organocatalyst | Chiral secondary amine | Asymmetric Michael addition | Enantioselectivity |

| Transition Metal Catalyst | Wilkinson's catalyst (RhCl(PPh₃)₃) | Selective hydrogenation | Chemoselectivity (one double bond over another) |

| Biocatalyst | Ene-reductase | Asymmetric reduction of the C=C bond | Enantio- and regioselectivity |

| Gold Catalyst | Chiral gold(I) complex | Asymmetric cycloaddition | Diastereo- and enantioselectivity acs.orgacs.org |

The development of such catalytic systems will be essential for harnessing the full synthetic potential of this compound and enabling its use in the synthesis of complex target molecules.

Synergistic Approaches Combining Experimental and Computational Methodologies

A synergistic approach that combines experimental synthesis and reactivity studies with computational and theoretical chemistry will be pivotal in advancing the understanding of this compound. Given the novelty of the compound, computational methods can provide valuable insights into its fundamental properties before extensive experimental work is undertaken.

Density Functional Theory (DFT) calculations, for example, can be used to predict the ground-state geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra) of the molecule. This information can be invaluable for confirming the structure of the synthesized compound and for interpreting experimental data.

Furthermore, computational models can be used to explore the potential energy surfaces of various reaction pathways, providing insights into reaction mechanisms and predicting the feasibility and selectivity of different transformations. This can help to guide the design of experiments and the development of new catalytic systems.

Table 5: Integration of Computational and Experimental Approaches

| Computational Method | Information Gained | Experimental Application |

| DFT Geometry Optimization | Predicted 3D structure, bond lengths, and angles | Comparison with X-ray crystallography data (if available) |

| NMR/IR Spectra Prediction | Calculated chemical shifts and vibrational frequencies | Aid in structural elucidation and spectral assignment |

| Frontier Molecular Orbital (FMO) Analysis | Identification of HOMO and LUMO for predicting reactivity | Rationalizing outcomes of pericyclic and cycloaddition reactions |

| Transition State Searching | Calculation of activation energies and reaction pathways | Guiding the choice of reaction conditions and catalysts |

| Molecular Dynamics (MD) Simulations | Understanding solvent effects and conformational dynamics | Informing the design of selective catalysts and reaction media |

By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can accelerate the pace of discovery in the study of this compound, from its fundamental properties to its applications in synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.